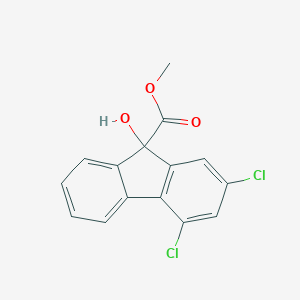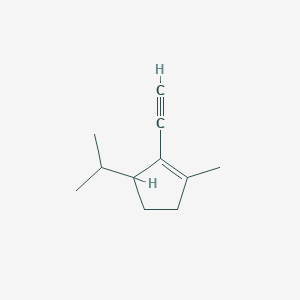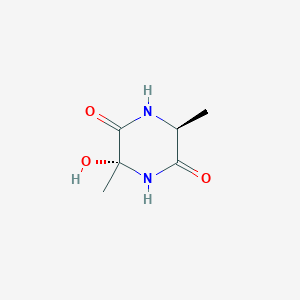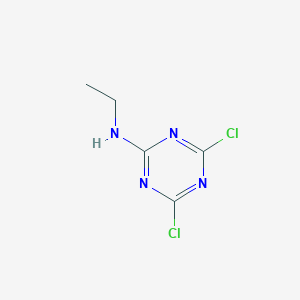
1,3,5-Triazin-2-amine, 4,6-dichloro-N-ethyl-
Vue d'ensemble
Description
“1,3,5-Triazin-2-amine, 4,6-dichloro-N-ethyl-” is a chemical compound with the molecular formula C5H6Cl2N4 . It is also known by other names such as Etatryn and N-Ethylaminodichloro-s-triazine .
Synthesis Analysis
The synthesis of compounds with a 1,3,5-triazine core, such as “1,3,5-Triazin-2-amine, 4,6-dichloro-N-ethyl-”, can be achieved by a nucleophilic substitution reaction . Ethyl benzimidate and 4-phenyl-1,3,5-triazin-2-amine are important intermediates for the synthesis of triazine compounds .Molecular Structure Analysis
The molecular structure of “1,3,5-Triazin-2-amine, 4,6-dichloro-N-ethyl-” has been confirmed using various spectroscopic techniques such as 1H NMR, 13C NMR, mass spectrometry, and FT-IR spectroscopy . The structure can also be viewed using Java or Javascript .Chemical Reactions Analysis
The reactivity of the triazine skeleton decreases with the increasing distance of the sulfonamide group, i.e., with the increasing number of CH2 groups .Physical And Chemical Properties Analysis
The compound has a molecular weight of 193.03 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 191.9969516 g/mol . The topological polar surface area of the compound is 50.7 Ų .Applications De Recherche Scientifique
-
Synthesis of Other Chemical Compounds
- Field: Organic Chemistry
- Application: 1,3,5-triazines are used in the synthesis of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing various groups .
- Method: This is achieved via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds .
- Results: This method allows for the preparation of a range of 1,3,5-triazines containing structurally different groups attached to the 1,3,5-triazine core .
-
Antimicrobial Activity
- Field: Medicinal Chemistry
- Application: Some 1,3,5-triazine derivatives have been found to exhibit antimicrobial activity .
- Method: These compounds are synthesized from cyanuric chloride and then tested for their antimicrobial activity .
- Results: Some of the synthesized compounds showed promising activity against Staphylococcus aureus and Escherichia coli .
-
Anticancer Activity
- Field: Medicinal Chemistry
- Application: Some 1,3,5-triazines display important biological properties; for example, hexamethylmelamine (HMM, 1) and 2-amino-4-morphlino-s-triazine (2) are used clinically due to their antitumor properties to treat lung, breast, and ovarian cancer .
- Method: These compounds are synthesized and then tested for their antitumor properties .
- Results: These compounds have been found to be effective in treating certain types of cancer .
-
Antimalarial Activity
- Field: Medicinal Chemistry
- Application: Some 1,3,5-triazine derivatives have been found to exhibit antimalarial activity .
- Method: These compounds are synthesized from cyanuric chloride and then tested for their antimalarial activity .
- Results: Some of the synthesized compounds showed promising activity against malaria .
-
Herbicidal Effects
-
Chiral Stationary Phases
- Field: Analytical Chemistry
- Application: Some 1,3,5-triazine derivatives are used as chiral stationary phases for the determination of enantiomeric excess by NMR spectroscopy .
- Method: These compounds are synthesized and then used in NMR spectroscopy .
- Results: These compounds have been found to be effective in determining enantiomeric excess .
-
Antibacterial Activity
- Field: Medicinal Chemistry
- Application: Some 1,3,5-triazine derivatives have been found to exhibit antibacterial activity .
- Method: These compounds are synthesized from cyanuric chloride and then tested for their antibacterial activity .
- Results: Some of the synthesized compounds showed promising activity against various bacterial strains .
-
Antifungal Activity
-
Photostabilizers in Polymers
- Field: Polymer Chemistry
- Application: 1,3,5-triazine derivatives are used as photostabilizers in polymers .
- Method: These compounds are incorporated into the polymer matrix to protect it from degradation due to exposure to light .
- Results: The use of these compounds has been found to significantly improve the photostability of polymers .
-
Chiral Solvating Agents
- Field: Analytical Chemistry
- Application: Some 1,3,5-triazine derivatives are used as chiral solvating agents for the determination of enantiomeric excess by NMR spectroscopy .
- Method: These compounds are synthesized and then used in NMR spectroscopy .
- Results: These compounds have been found to be effective in determining enantiomeric excess .
-
Luminescent Optical Switches
- Field: Material Science
- Application: Certain 1,3,5-triazine compounds are used in the preparation of luminescent optical switches .
- Method: These compounds are synthesized and then used in the fabrication of optical switches .
- Results: These compounds have been found to be effective in creating luminescent optical switches .
-
Metal Complexes
Propriétés
IUPAC Name |
4,6-dichloro-N-ethyl-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl2N4/c1-2-8-5-10-3(6)9-4(7)11-5/h2H2,1H3,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAHVXOSWOUZAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073322 | |
| Record name | 1,3,5-Triazin-2-amine, 4,6-dichloro-N-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Triazin-2-amine, 4,6-dichloro-N-ethyl- | |
CAS RN |
3440-19-5 | |
| Record name | 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3440-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Triazin-2-amine, 4,6-dichloro-N-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003440195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Triazin-2-amine, 4,6-dichloro-N-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

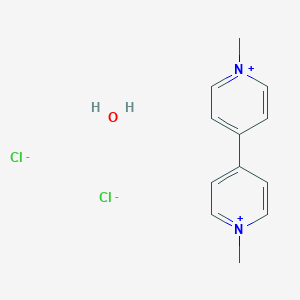
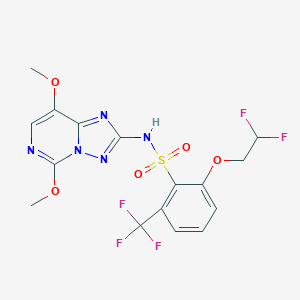
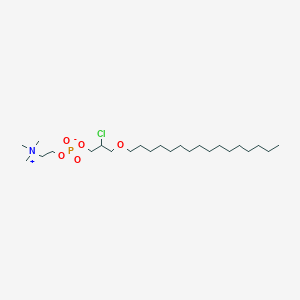
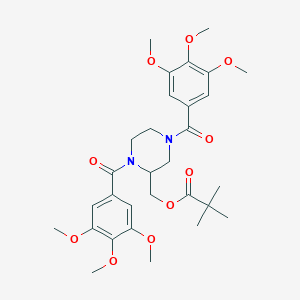
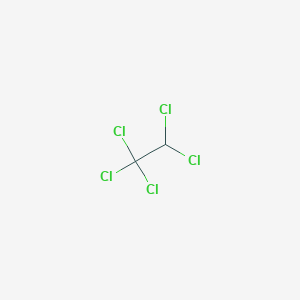
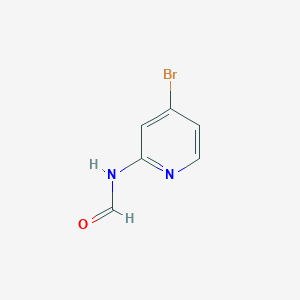
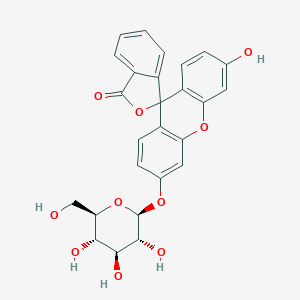
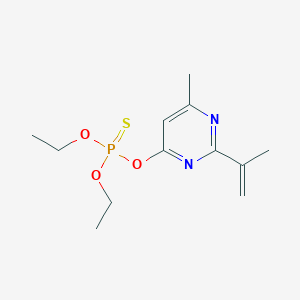
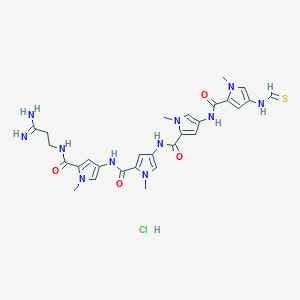
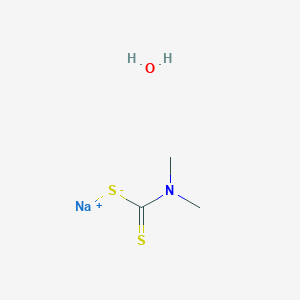
![Phenol, 4-[(ethylthio)methyl]-](/img/structure/B166515.png)
